Benzenesulfonamide, N,N'-(4,5-diamino-1,2-phenylene)bis[4-methyl-

Description

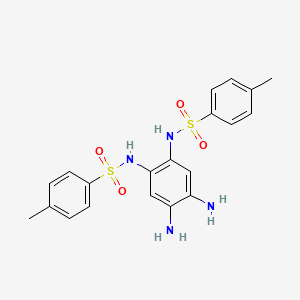

Benzenesulfonamide, N,N’-(4,5-diamino-1,2-phenylene)bis[4-methyl- is a complex organic compound with the molecular formula C20H22N4O4S2. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of sulfonamide groups attached to a phenylene ring, which imparts unique chemical properties.

Properties

IUPAC Name |

N-[4,5-diamino-2-[(4-methylphenyl)sulfonylamino]phenyl]-4-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O4S2/c1-13-3-7-15(8-4-13)29(25,26)23-19-11-17(21)18(22)12-20(19)24-30(27,28)16-9-5-14(2)6-10-16/h3-12,23-24H,21-22H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDJQKHQYUNZLIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C(=C2)N)N)NS(=O)(=O)C3=CC=C(C=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonamide, N,N’-(4,5-diamino-1,2-phenylene)bis[4-methyl- typically involves the reaction of 4,5-diamino-1,2-phenylenediamine with 4-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-5°C to ensure the stability of the reactants and products .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, N,N’-(4,5-diamino-1,2-phenylene)bis[4-methyl- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding nitro derivatives.

Reduction: Reduction reactions can convert nitro groups back to amino groups.

Substitution: The sulfonamide groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.

Substitution: Nucleophiles like amines and thiols can react with the sulfonamide groups under mild conditions.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can have different functional groups attached to the phenylene ring .

Scientific Research Applications

Physical Properties

- Boiling Point : Not specified

- Solubility : Low gastrointestinal absorption

Chemistry

Benzenesulfonamide serves as a building block for synthesizing more complex molecules. Its sulfonamide groups allow it to participate in various chemical reactions, including oxidation and substitution.

Biology

The compound has been studied for its potential as an enzyme inhibitor, particularly targeting carbonic anhydrase IX, which is overexpressed in certain cancers. This inhibition disrupts the pH balance in cancer cells, leading to apoptosis.

Medicine

Research is ongoing to explore its use as an anticancer and antimicrobial agent. Studies have indicated that derivatives of this compound may exhibit significant therapeutic properties.

Industry

In industrial applications, Benzenesulfonamide is utilized in developing new materials and chemical processes due to its unique properties.

Similar Compounds

| Compound Name | Structure | Applications |

|---|---|---|

| N,N'-(4,5-dinitro-1,2-phenylene)bis(4-methylbenzenesulfonamide) | Nitro groups instead of amino groups | Varies based on reactivity |

| N,N'-(4,5-dicyano-1,2-phenylene)bis(4-methylbenzenesulfonamide) | Dicyano groups | Different functional properties |

Uniqueness

Benzenesulfonamide's unique combination of functional groups allows it to participate in a variety of chemical reactions and makes it a versatile compound for research and industrial applications.

Anticancer Activity

A study demonstrated that derivatives of Benzenesulfonamide exhibited significant cytotoxic effects against various cancer cell lines. The mechanism involved inhibition of carbonic anhydrase IX activity leading to altered pH levels within tumor microenvironments.

Enzyme Inhibition Studies

Research focusing on enzyme kinetics revealed that Benzenesulfonamide derivatives effectively inhibited carbonic anhydrase IX with IC50 values indicating potent activity compared to standard inhibitors.

Mechanism of Action

The mechanism of action of Benzenesulfonamide, N,N’-(4,5-diamino-1,2-phenylene)bis[4-methyl- involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of carbonic anhydrase IX, preventing the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate. This inhibition disrupts the pH balance in cancer cells, leading to their apoptosis .

Comparison with Similar Compounds

Similar Compounds

N,N’- (4,5-dinitro-1,2-phenylene)bis (4-methylbenzenesulfonamide): This compound has nitro groups instead of amino groups, which affects its reactivity and applications.

N,N’- (4,5-dicyano-1,2-phenylene)bis (4-methylbenzenesulfonamide):

Uniqueness

Benzenesulfonamide, N,N’-(4,5-diamino-1,2-phenylene)bis[4-methyl- is unique due to its specific combination of functional groups, which allows it to participate in a variety of chemical reactions and makes it a versatile compound for research and industrial applications .

Biological Activity

Benzenesulfonamide derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article focuses on the compound Benzenesulfonamide, N,N'-(4,5-diamino-1,2-phenylene)bis[4-methyl-] , examining its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

Chemical Formula: CHNOS

Molecular Weight: 446.54 g/mol

CAS Number: 23680-12-8

InChI Key: PDJQKHQYUNZLIY-UHFFFAOYSA-N

The compound features a bis(benzenesulfonamide) structure with two 4-methyl groups and two amino groups at the 4 and 5 positions of the phenyl rings. This unique structure contributes to its biological activity.

Antimicrobial Properties

One of the most notable biological activities of benzenesulfonamide derivatives is their antimicrobial efficacy. Research has shown that compounds similar to benzenesulfonamide exhibit activity against various pathogens, including bacteria and fungi. For instance, studies have highlighted the effectiveness of sulfonamide derivatives in inhibiting bacterial growth by targeting dihydropteroate synthase (DHPS), an enzyme crucial for folate synthesis in bacteria.

Cardiovascular Effects

Recent studies have investigated the effects of benzenesulfonamide derivatives on cardiovascular health. A study utilizing an isolated rat heart model demonstrated that certain derivatives can significantly decrease perfusion pressure and coronary resistance. The experimental design included various compounds, with results indicating that specific derivatives like 4-(2-aminoethyl)-benzenesulfonamide exhibited a time-dependent decrease in perfusion pressure compared to controls (Table 1).

| Group | Compound | Dose (nM) |

|---|---|---|

| I | Control | Krebs-Henseleit solution only |

| II | Benzenesulfonamide | 0.001 |

| III | 2,5-Dichloro-N-(4-nitro-phenyl)-benzenesulfonamide | 0.001 |

| IV | 2-Hydrazinocarbonyl-benzenesulfonamide | 0.001 |

| V | 4-(2-Amino-ethyl)-benzenesulfonamide | 0.001 |

| VI | 4-[3-(4-Nitro-phenyl)-ureido]-benzenesulfonamide | 0.001 |

These findings suggest that benzenesulfonamide derivatives may interact with biomolecules involved in blood pressure regulation, potentially through modulation of calcium channels (Figueroa-Valverde et al., 2023).

Anti-inflammatory Activity

Benzenesulfonamides have also been reported to exhibit anti-inflammatory properties. The mechanism often involves inhibition of pro-inflammatory cytokines and modulation of signaling pathways associated with inflammation. These effects make them potential candidates for treating inflammatory diseases.

The biological activity of benzenesulfonamide can be attributed to several mechanisms:

- Enzyme Inhibition: The inhibition of enzymes such as DHPS plays a crucial role in their antimicrobial activity.

- Calcium Channel Modulation: Some studies suggest that these compounds may influence calcium channels, leading to altered vascular resistance and blood pressure regulation.

- Cytokine Modulation: By affecting cytokine production, benzenesulfonamides can reduce inflammation.

Case Studies

- Antimicrobial Efficacy Study: A study published in the Journal of Medicinal Chemistry demonstrated that specific modifications in the sulfonamide structure could enhance antimicrobial potency against resistant strains of bacteria.

- Cardiovascular Effects Study: Research by Figueroa-Valverde et al. (2023) utilized an isolated rat heart model to assess the impact of various benzenesulfonamides on perfusion pressure and coronary resistance, highlighting their potential therapeutic roles in cardiovascular diseases.

Q & A

Basic: What synthetic methodologies are recommended for preparing derivatives of N,N'-(4,5-diamino-1,2-phenylene)bis[4-methylbenzenesulfonamide]?

Methodological Answer:

The synthesis typically involves coupling 4,5-diamino-1,2-phenylene derivatives with activated sulfonamide precursors. Key steps include:

- Substituent-Specific Reactivity : Use of brominated or methyl-substituted sulfonyl chlorides to optimize regioselectivity. For example, 4-methylbenzenesulfonyl chloride reacts with diamino-phenylene intermediates under basic conditions (e.g., pyridine or triethylamine) .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane mixtures) or recrystallization from ethanol/DMSO mixtures to isolate pure products .

- Yield Optimization : Control reaction temperature (60–80°C) and stoichiometric ratios (1:2 for diamine to sulfonyl chloride) to minimize side products like mono-substituted intermediates .

Advanced: How can crystallographic refinement challenges be addressed for this compound?

Methodological Answer:

Crystallographic refinement requires careful handling of disordered substituents and hydrogen bonding networks:

- Software Tools : Use SHELXL for small-molecule refinement, leveraging its robust handling of anisotropic displacement parameters and twin refinement capabilities .

- Disorder Modeling : For flexible methyl or sulfonamide groups, split positions with occupancy factors refined to <1.0. Example: In monoclinic systems (space group Cc), apply restraints to bond lengths and angles to stabilize refinement .

- Hydrogen Bonding : Use PLATON or Mercury to analyze intermolecular interactions, which are critical for understanding packing efficiency and stability .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- FT-IR : Detect sulfonamide S=O stretches (1320–1350 cm⁻¹) and N–H bends (3280–3320 cm⁻¹) .

- Mass Spectrometry (HRMS or MALDI-TOF) : Verify molecular weight (e.g., m/z 568.40 for C₃₈H₅₂N₂O₂) .

Advanced: What strategies resolve contradictions in enzyme inhibition efficacy among structurally similar bis-sulfonamides?

Methodological Answer:

Contradictions arise from substituent effects on binding affinity and steric hindrance:

- Structure-Activity Relationship (SAR) Studies : Compare inhibition data for analogs with varying substituents (e.g., bromo vs. methyl groups). For IspF enzyme inhibitors, 4-methyl substitution enhances hydrophobic interactions in the active site, while bulky groups (e.g., pentafluoroethyl) reduce binding .

- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model ligand-enzyme interactions. Focus on π-π stacking between aromatic rings and key residues (e.g., Lys27 in IspF) .

- Kinetic Assays : Perform IC₅₀ and Kᵢ measurements under standardized conditions (pH 7.4, 25°C) to normalize data across studies .

Basic: What are critical parameters for optimizing reaction yields?

Methodological Answer:

- Catalyst Selection : Use DMAP (4-dimethylaminopyridine) to accelerate sulfonamide formation .

- Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of aromatic intermediates .

- Workup Procedures : Acid-base extraction (e.g., 1M HCl wash) removes unreacted sulfonyl chlorides .

Advanced: How does computational modeling elucidate interactions with biological targets?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Simulate ligand-protein binding over 100 ns trajectories (GROMACS/AMBER) to assess stability. For IspF, methyl groups stabilize interactions with hydrophobic pockets, while sulfonamide oxygens form hydrogen bonds with catalytic lysines .

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict charge transfer properties. High HOMO density on sulfonamide groups correlates with nucleophilic attack resistance .

- Pharmacophore Mapping : Identify essential features (e.g., hydrogen bond acceptors, aromatic rings) using MOE or PharmaGist .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.